molecular formula C17H17N3O4 B2969396 N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 317833-25-3

N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

Cat. No. B2969396
CAS RN: 317833-25-3
M. Wt: 327.34
InChI Key: MDSUSHUVDGYWPQ-BLLLJJGKSA-N
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Description

“N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide” is a derivative of 4H-chromene and chromeno . These derivatives have been found to have various potential biological activities, including anti-cancerous, anti-proliferative, anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .


Synthesis Analysis

Several derivatives of 4H-chromene and chromeno were efficiently prepared under microwave irradiation in a one-pot reaction . The need to develop new and safer therapeutic agents motivated the design and synthesis of two series of substituted 4H-chromene and chromeno derivatives as potential anti-inflammatory agents .

Scientific Research Applications

Synthesis Techniques

N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is involved in various synthesis processes. For example, its derivatives have been used in the novel synthesis of N-Methoxy-N-methylamides from 4,6-Pyrimidyl Urethane and Grignard Reagents, which are crucial in forming various ketones through stable metal-chelated intermediates without side products (Lee, 2007).

Chemical Reactivity and Applications

Studies on the chemical transformations of related compounds under nucleophilic conditions have been conducted. These studies explore the reactivity of similar chromone-carbonitriles with nucleophilic reagents, leading to the formation of diverse heterocyclic systems. This research is significant in understanding the reactivity and potential applications of this compound in synthesizing various heterocyclic compounds (Ibrahim & El-Gohary, 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given its anti-inflammatory properties, it could serve as a structural template in the design and development of new anti-inflammatory drugs .

properties

IUPAC Name

(13S,17R)-N-[(E)-methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-19-10-18-17(21)20-16-12(9-24-20)8-23-14-7-6-11-4-2-3-5-13(11)15(14)16/h2-7,10,12,16H,8-9H2,1H3,(H,18,19,21)/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUSHUVDGYWPQ-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)N1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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